1-(ETHANESULFONYL)-N-METHYL-N-PHENYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(Ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethanesulfonyl group, a piperidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the carboxamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the use of metal hydrides in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Ethanesulfonyl)-N-methyl-N-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Methanesulfonyl chloride: A related compound with a similar sulfonyl group but different overall structure and properties.
Ethanesulfonyl chloride: Another related compound with a similar sulfonyl group but different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)17-11-9-13(10-12-17)15(18)16(2)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGJHXORXJQPJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.